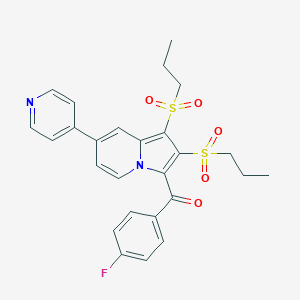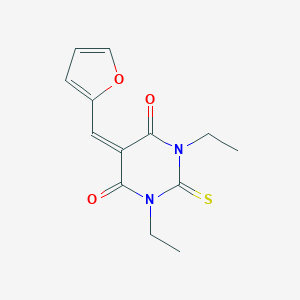![molecular formula C28H32N2O3 B393749 Benzyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B393749.png)
Benzyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin with a ketone in the presence of a base.
Introduction of Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline derivative in the presence of a Lewis acid such as aluminum chloride.
Attachment of Diethylamino Phenyl Group: This step can be achieved through a nucleophilic substitution reaction, where the diethylamino phenyl group is introduced using a suitable leaving group and base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or aryl halides with a
Properties
Molecular Formula |
C28H32N2O3 |
|---|---|
Molecular Weight |
444.6g/mol |
IUPAC Name |
benzyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H32N2O3/c1-4-30(5-2)22-16-14-21(15-17-22)26-25(28(32)33-18-20-10-7-6-8-11-20)19(3)29-23-12-9-13-24(31)27(23)26/h6-8,10-11,14-17,26,29H,4-5,9,12-13,18H2,1-3H3 |
InChI Key |
SKKUHPMYBVGVIM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCC4=CC=CC=C4)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE](/img/structure/B393666.png)

![2-(1,3-benzodioxol-5-ylmethylene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B393671.png)

![N-BENZYL-N-[2-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B393676.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B393679.png)
![Methyl 4-({2-[(2,6-dimethylphenyl)imino]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B393680.png)
![2-[(2,6-Difluorobenzyl)sulfanyl]-1,3-benzothiazole](/img/structure/B393681.png)
![2-[2-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B393682.png)
![2-(3-ethoxy-4-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B393683.png)

![6-(3-nitrobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B393685.png)
![5-AMINO-3-[(1Z)-2-[2,4-BIS(4-METHYLPIPERIDIN-1-YL)-5-NITROPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393686.png)
![N-(4-nitrophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide](/img/structure/B393687.png)
